molecular formula C12H14F2N2O B7583542 2-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-N-methylacetamide

2-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-N-methylacetamide

Cat. No. B7583542
M. Wt: 240.25 g/mol
InChI Key: LVSJDDSIGNECAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-N-methylacetamide, also known as DFIQ, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoquinoline derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

2-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-N-methylacetamide exerts its biological activity through the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which leads to the inhibition of cancer cell growth. It also inhibits the activity of RNA polymerase, an enzyme that is essential for viral replication, which makes it a potential antiviral agent.
Biochemical and Physiological Effects
2-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-N-methylacetamide has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit fungal growth. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-N-methylacetamide in lab experiments is its potent biological activity. It has been shown to have activity against cancer cells, viruses, and fungi, making it a versatile compound for various research studies. However, one of the limitations of using 2-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-N-methylacetamide is its potential toxicity. It is important to use appropriate safety measures when handling and using 2-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-N-methylacetamide in lab experiments.

Future Directions

There are several future directions for the research on 2-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-N-methylacetamide. One potential direction is the development of 2-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-N-methylacetamide analogs, which may have improved biological activity and reduced toxicity. Another direction is the investigation of the potential use of 2-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-N-methylacetamide in combination with other anticancer, antiviral, or antifungal agents to enhance their therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-N-methylacetamide and its potential use in the treatment of various diseases.
Conclusion
In conclusion, 2-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-N-methylacetamide is a promising compound that has shown potent biological activity against cancer cells, viruses, and fungi. Its mechanism of action involves the inhibition of various enzymes and proteins, making it a potential candidate for various therapeutic applications. Further research is needed to explore its full potential and develop safer and more effective analogs.

Synthesis Methods

2-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-N-methylacetamide can be synthesized through a multi-step process that involves the reaction of 2,3-difluorobenzoyl chloride with methylamine, followed by the reaction of the resulting compound with 1,2,3,4-tetrahydroisoquinoline. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-N-methylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antifungal properties. In a study conducted on human breast cancer cells, 2-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-N-methylacetamide was found to inhibit cell growth and induce apoptosis, making it a potential candidate for breast cancer therapy. It has also been shown to have antiviral activity against the Zika virus and antifungal activity against Candida albicans.

properties

IUPAC Name

2-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c1-15-12(17)7-16-5-4-8-9(6-16)11(14)3-2-10(8)13/h2-3H,4-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSJDDSIGNECAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCC2=C(C=CC(=C2C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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